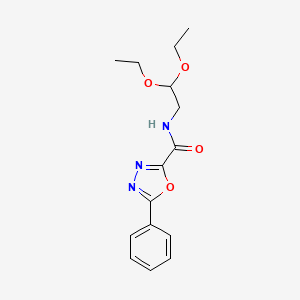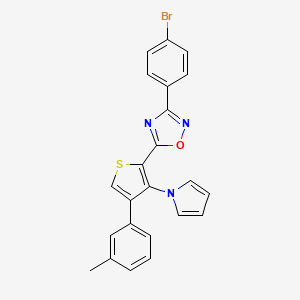![molecular formula C22H19N5OS B11436244 1-Methyl-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11436244.png)
1-Methyl-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a triazoloquinoxaline moiety with an oxazole ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE typically involves multiple steps, starting with the preparation of the triazoloquinoxaline core. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with anhydrous potassium carbonate as a base, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Antimicrobial Activity: It has demonstrated antiviral and antimicrobial activities, making it a candidate for the development of new therapeutic agents.
Materials Science: The unique structural features of the compound make it useful in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting cell proliferation . This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core and exhibits similar biological activities.
Oxazole Derivatives: Compounds with the oxazole ring structure, known for their antimicrobial and anticancer properties.
Uniqueness
5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE is unique due to the combination of the triazoloquinoxaline and oxazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C22H19N5OS |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
InChI |
InChI=1S/C22H19N5OS/c1-13-8-10-16(11-9-13)21-23-18(14(2)28-21)12-29-22-20-26-25-15(3)27(20)19-7-5-4-6-17(19)24-22/h4-11H,12H2,1-3H3 |
InChI Key |
ZDTQZLVDEJLLHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436163.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(3-methoxyphenyl)-5-methyl-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B11436166.png)
![6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11436193.png)
![N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)propanamide](/img/structure/B11436197.png)
![7-[(4-Fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11436205.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11436210.png)

![2-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11436218.png)

![8-(2,3-dimethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436247.png)
![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11436248.png)
![N-cyclohexyl-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436250.png)
![3-{5-Chloro-4-[(3,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid](/img/structure/B11436254.png)
![9-(2,4-difluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11436256.png)
